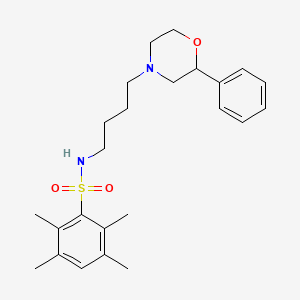

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C24H34N2O3S and a molecular weight of 430.61. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with tetramethyl groups and a phenylmorpholino butyl side chain.

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O3S/c1-18-16-19(2)21(4)24(20(18)3)30(27,28)25-12-8-9-13-26-14-15-29-23(17-26)22-10-6-5-7-11-22/h5-7,10-11,16,23,25H,8-9,12-15,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZWRUPILCBBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. The preparation methods include:

Synthetic Routes: The synthesis begins with the preparation of the benzenesulfonamide core, followed by the introduction of tetramethyl groups. The phenylmorpholino butyl side chain is then attached through a series of nucleophilic substitution reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production may involve large-scale batch processes or continuous flow techniques to optimize efficiency and scalability.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the phenylmorpholino group can be replaced with other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products: The major products depend on the specific reaction conditions but may include various substituted benzenesulfonamides, amines, and other derivatives.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

Industry: It finds applications in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 2,2,6,6-tetramethyl-4-(butylamino)piperidine and other substituted benzenesulfonamides share structural similarities.

Biological Activity

2,3,5,6-Tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C20H30N2O2S

- Molecular Weight : 362.54 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it has been studied for its effects on:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and gastrointestinal functions.

- Receptor Modulation : The compound has shown potential as a modulator of guanylate cyclase receptors, which play a crucial role in various physiological processes including vasodilation and gastrointestinal motility.

Biological Activity Overview

The biological activities of 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be summarized as follows:

| Activity | Description |

|---|---|

| Antiinflammatory Effects | Demonstrates potential in reducing inflammation through modulation of cytokines. |

| Anticancer Properties | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |

| Cardiovascular Effects | Influences blood pressure regulation via endothelial function improvement. |

| Gastrointestinal Effects | Enhances gastrointestinal motility and reduces symptoms of gastrointestinal disorders. |

Case Studies and Research Findings

-

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, 2,3,5,6-tetramethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line. The mechanism involved the induction of apoptosis via the mitochondrial pathway . -

Anti-inflammatory Effects

Research published in Pharmacology Reports indicated that this compound inhibited the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases . -

Effects on Lipid Metabolism

A study conducted by Varadaraju et al. examined the effects of this compound on lipid metabolism in vitro. The compound was found to reduce cholesterol absorption in Caco-2 cells by approximately 25%, indicating its potential as a therapeutic agent for hyperlipidemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.